D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-
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Overview
Description
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- is a derivative of D-proline, an isomer of the naturally occurring amino acid L-proline. This compound is characterized by the presence of a sulfonyl group attached to a trimethylphenyl ring, which is further connected to the D-proline structure.
Preparation Methods
The synthesis of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- typically involves the reaction of D-proline with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique chemical properties are leveraged for various applications
Mechanism of Action
The mechanism of action of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with protein-protein interaction sites, modulating their function and potentially leading to therapeutic effects .
Comparison with Similar Compounds
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
L-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-: The L-isomer of the compound, which may exhibit different biological activities and chemical properties.
D-Proline, 1-[(2,4,6-trimethoxyphenyl)sulfonyl]-: A derivative with methoxy groups instead of methyl groups, which can lead to variations in reactivity and applications
The uniqueness of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19NO4S |
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Molecular Weight |
297.37 g/mol |
IUPAC Name |
(2R)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-9-7-10(2)13(11(3)8-9)20(18,19)15-6-4-5-12(15)14(16)17/h7-8,12H,4-6H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
WOOZXNKLFHMTLX-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC[C@@H]2C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C(=O)O)C |
Origin of Product |
United States |
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